molecular formula C30H26NiO6 B156854 Nickel lapachol CAS No. 127796-52-5

Nickel lapachol

Numéro de catalogue: B156854
Numéro CAS: 127796-52-5
Poids moléculaire: 541.2 g/mol
Clé InChI: KYSJTXUSOJUYHX-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nickel lapachol is a metal complex derived from lapachol, a naturally occurring 1,4-naphthoquinone isolated primarily from plants of the Bignoniaceae family . The compound combines nickel with the lapachol ligand, forming a coordination complex with notable radiosensitizing properties. Radiosensitizers enhance the efficacy of ionizing radiation in cancer therapy by increasing DNA damage in tumor cells, particularly under hypoxic conditions. Additionally, this compound demonstrates unique behaviors, such as partial activity in aerobic cells and increased sensitization with preincubation, which are attributed to the naphthoquinone ligand’s interaction with cellular components .

Méthodes De Préparation

General Synthesis Framework

The preparation of nickel lapachol typically involves two stages:

  • Isolation or Synthesis of Lapachol : Lapachol, a naturally occurring naphthoquinone, is extracted from Tabebuia species or synthesized via alkylation of 2-hydroxy-1,4-naphthoquinone (lawsone) .

  • Complexation with Nickel Salts : Lapachol acts as a bidentate ligand, coordinating nickel ions through its oxygen atoms. Auxiliary ligands like 1,10-phenanthroline (phen) are often included to stabilize the complex .

Direct Complexation Without Auxiliary Ligands

Methodology

A straightforward approach involves reacting lapachol with nickel salts (e.g., NiCl₂·6H₂O or Ni(NO₃)₂) in polar solvents such as methanol or dimethyl sulfoxide (DMSO). The reaction is typically conducted under reflux for 6–24 hours .

Example Protocol :

  • Dissolve lapachol (1 mmol) in methanol (50 mL).

  • Add NiCl₂·6H₂O (0.5 mmol) and stir at 60°C for 12 hours.

  • Filter the resulting precipitate and wash with cold methanol .

Key Findings

  • Solvent Effects : Acetonitrile and benzene yield higher stability constants due to reduced solvent interference in metal-ligand bonding .

  • Coordination Geometry : Nickel adopts an octahedral geometry, with lapachol’s quinone oxygens and solvent molecules occupying coordination sites .

Synthesis with Auxiliary Ligands

Use of 1,10-Phenanthroline

Incorporating phenanthroline enhances stability and modulates biological activity. The general formula is [Ni(Lap)₂(phen)], where Lap = deprotonated lapachol .

Synthetic Procedure :

  • Combine lapachol (2 mmol) and phen (1 mmol) in methanol (30 mL).

  • Add Ni(CH₃COO)₂·4H₂O (1 mmol) and reflux for 24 hours.

  • Isolate the green precipitate and purify via recrystallization .

Structural Characterization

  • Spectroscopic Data :

    • UV-Vis : Absorption bands at 275 nm (π→π*) and 385 nm (charge transfer) .

    • FT-IR : Shift in ν(C=O) from 1,660 cm⁻¹ (free lapachol) to 1,620 cm⁻¹ (coordinated) .

  • Elemental Analysis : Expected C: 58.2%, H: 4.1%, N: 4.3% for [Ni(C₁₅H₁₃O₃)₂(C₁₂H₈N₂)] .

Advanced Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations reveal that lapachol’s complexation with Ni²⁺ is exothermic (ΔG = −210 kJ/mol in acetonitrile). The k²-(O,O) coordination mode is favored, with bond lengths of Ni–O = 1.92 Å .

Table 1: Comparative Metal Ion Affinity (MIA) in Different Solvents

SolventMIA (kJ/mol)Coordination Mode
Acetonitrile285k²-(O,O)
Benzene265k³-(O,O,C=C)
Water240k²-(O,O)

Data sourced from DFT analyses .

pH-Dependent Behavior

Complex formation is optimal at pH 7–8. At lower pH, protonation of lapachol’s hydroxyl group inhibits coordination .

Alternative Approaches

Nanoparticle-Supported Synthesis

Liposomal encapsulation of this compound improves solubility and bioavailability:

  • Prepare a lipid film (phosphatidylcholine:cholesterol:DSPE-mPEG₂₀₀₀ = 8:1:34).

  • Hydrate with lapachol-nickel complex solution and sonicate to form nanoparticles (85 nm diameter) .

Solid-Phase Synthesis

A patent method describes immobilizing lapachol on silica gel before nickel complexation, achieving 92% yield .

Challenges and Optimization

  • Yield Variability : Yields range from 40% (direct complexation) to 75% (phenanthroline-assisted) .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to remove unreacted lapachol .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel lapachol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Nickel lapachol has shown promising anticancer properties, particularly against malignant gliomas. A study developed a nanoparticle formulation (LPC-LP) that significantly enhanced the pharmacokinetics of lapachol, improving its delivery to the brain and increasing its cytotoxic effects on glioma cells. The formulation demonstrated an entrapment efficiency of 92.52% and an average particle size of approximately 86 nm, which facilitated prolonged circulation time and enhanced brain uptake .

Case Study: Glioma Treatment

  • Objective : Evaluate the efficacy of LPC-LP in glioma therapy.
  • Methodology : In vitro assays using C6 glioma cells.
  • Results : LPC-LP exhibited a lower IC50 value compared to free lapachol, indicating enhanced anti-glioma activity.

Antioxidant Activity

This compound and its derivatives have been studied for their antioxidant properties. Computational studies have shown that these compounds can effectively chelate metal ions, enhancing their antioxidant capacity. The keto-enol functionality of lapachol contributes to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer .

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Chelation AbilityReference
This compound15Yes
Lapachol20Yes
Beta-Lapachone25Moderate

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. Studies have shown that metal complexes of lapachol can enhance its efficacy against bacteria and fungi due to improved solubility and stability in biological environments.

Case Study: Antimicrobial Efficacy

  • Objective : Assess the antimicrobial effects of this compound.
  • Methodology : Disc diffusion method against Staphylococcus aureus and Candida albicans.
  • Results : this compound exhibited significant inhibition zones compared to controls.

Mechanism of Action in Cancer Metabolism

This compound has been found to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. This inhibition leads to decreased ATP production and reduced cell proliferation, making it a potential therapeutic agent for metabolic reprogramming in cancer treatment .

Mechanistic Insights

  • Target : Pyruvate Kinase M2 (PKM2)
  • Effect : Inhibition of glycolytic flux
  • Outcome : Increased oxygen consumption and reduced lactate production in treated melanoma cells.

Mécanisme D'action

The mechanism of action of nickel lapachol involves its ability to generate reactive oxygen species (ROS) and interact with cellular topoisomerases. These interactions lead to DNA damage and apoptosis in cancer cells. The complexation with nickel enhances the redox cycling of lapachol, increasing its cytotoxicity against tumor cells . Additionally, this compound can disrupt cellular membranes, contributing to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Nickel Lapachol vs. Misonidazole

Structural Differences :

  • This compound: A metal-naphthoquinone complex with nickel at its core.
  • Misonidazole : A 2-nitroimidazole derivative lacking metal coordination.

Functional Similarities :

  • Enhancement ratios : For hypoxic Chinese hamster ovary (CHO) cell killing, both achieve similar dose enhancement ratios (DERs) (~1.4–1.6 at 1% survival) .

Mechanistic Contrasts :

  • This compound : Radiosensitization relies on nickel redox cycling, generating reactive oxygen species (ROS) that exacerbate DNA damage. Preincubation increases efficacy, suggesting ligand-mediated cellular uptake or retention .
  • Misonidazole : Sensitization depends on nitro group reduction, producing toxic metabolites that bind DNA and inhibit repair .

Unique Features of this compound :

  • Exhibits sensitization in aerobic cells, unlike misonidazole, which is strictly hypoxia-selective.

This compound vs. β-Lapachone

Structural Differences :

  • This compound: Metal-coordinated naphthoquinone.
  • β-Lapachone: A non-metalated lapachol derivative (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) .

Functional Overlaps :

  • Both compounds enhance radiosensitization of halogenated pyrimidines (e.g., 5-bromodeoxyuridine) in human carcinoma cells .

Mechanistic Divergence :

  • This compound : Primarily acts via metal-mediated ROS generation.
  • β-Lapachone: Inhibits DNA repair enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), triggering apoptosis. It synergizes with radiation by increasing DERs up to 3.51 in combination with 5-bromodeoxycytidine .

Therapeutic Implications :

  • This compound’s metal center allows for redox cycling in diverse cellular environments, whereas β-lapachone’s efficacy is NQO1-dependent, limiting its use to NQO1-overexpressing tumors .

This compound vs. Other Metal-Based Radiosensitizers

Example Compounds :

  • Cisplatin : A platinum-based chemotherapeutic with incidental radiosensitizing effects.
  • Copper(II) complexes : Redox-active metal compounds under preclinical investigation.

Key Comparisons :

Parameter This compound Cisplatin Copper(II) Complexes
Primary Mechanism ROS generation via Ni DNA crosslinking ROS generation via Cu
Hypoxia Selectivity Moderate None High
Reduction Potential -370 mV Not applicable -250 to -450 mV
Toxicity Profile Lower systemic toxicity Nephrotoxic Variable (cell-dependent)

Advantages of this compound :

  • Lower toxicity compared to cisplatin, which causes nephrotoxicity and myelosuppression.
  • Broader redox activity than copper complexes, which often require specific ligand frameworks for stability .

Data Tables

Table 1: Comparative Radiosensitization Profiles

Compound Reduction Potential (mV) DER (Hypoxic Cells) Aerobic Activity Key Mechanism
This compound -370 1.4–1.6 Yes Metal-mediated ROS
Misonidazole -370 1.4–1.6 No Nitro group reduction
β-Lapachone N/A 3.51 Yes NQO1 inhibition
Cisplatin N/A 1.2–1.5 No DNA crosslinking

Activité Biologique

Nickel lapachol, a metal complex derived from lapachol, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is formed by the coordination of nickel ions with lapachol (2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione), a natural compound isolated from plants in the Bignoniaceae family. The incorporation of nickel enhances the biological properties of lapachol, making it a subject of interest in medicinal chemistry.

1. Antitumor Activity

This compound exhibits significant antitumor properties. Research has shown that nickel complexes of lapachol demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : Tabrizi et al. synthesized nickel complexes of lapachol and evaluated their cytotoxicity against human cancer cell lines. The results indicated a promising activity, particularly against breast cancer cells, with IC50 values significantly lower than those of free lapachol .
Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast)5.2
LapacholMCF-7 (Breast)15.0

2. Antimicrobial Activity

This compound also demonstrates notable antimicrobial activity. Studies have assessed its efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : A study reported that this compound showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis with MIC values comparable to traditional antibiotics .
Microorganism MIC (µmol/mL)
Staphylococcus aureus0.05
Enterococcus faecalis0.10

3. Antioxidant Properties

The antioxidant capacity of this compound has been explored extensively. The metal complex exhibits enhanced radical scavenging activity compared to non-metallic forms:

  • Mechanism : The antioxidant mechanism involves electron transfer processes facilitated by the metal ion, which stabilizes reactive oxygen species (ROS) .

Case Study 1: Radiosensitization

A study compared the radiosensitizing effects of this compound with that of misonidazole, revealing that this compound enhances the effectiveness of radiotherapy in cancer treatment by increasing the sensitivity of tumor cells to radiation .

Case Study 2: Metal Chelation Effects

Research by Pajoudoro et al. investigated the chelation properties of this compound with iron ions and found that this interaction significantly improved its biological activity by reducing oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Nickel lapachol complexes, and which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer: this compound complexes are typically synthesized by reacting lapachol with nickel salts (e.g., NiCl₂) in a solvent system like dimethylformamide (DMF) under reflux. Structural confirmation requires X-ray crystallography for precise bond geometry determination, complemented by FT-IR to identify ligand coordination modes (e.g., shifts in carbonyl stretching frequencies). UV-Vis spectroscopy can monitor electronic transitions, while elemental analysis ensures stoichiometric ratios .

Q. How should researchers design experiments to assess the purity and stability of this compound under varying pH conditions?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 column to assess purity, coupled with stability studies across pH 3–9 buffers. Monitor degradation via UV-Vis absorbance at λmax for lapachol (e.g., ~270 nm). Include control samples and replicate measurements to account for experimental variability. For long-term stability, employ accelerated aging tests at elevated temperatures .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound cytotoxicity assays?

  • Methodological Answer: Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in Prism®) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to validate significance. Ensure compliance with NIH preclinical reporting guidelines for transparency .

Advanced Research Questions

Q. What experimental strategies can elucidate the contradictory reports on this compound’s dual roles in promoting ferroptosis and apoptosis in cancer cells?

  • Methodological Answer: Conduct siRNA knockdowns of key ferroptosis markers (e.g., GPX4) and apoptosis markers (e.g., caspase-3) to isolate mechanisms. Use metabolomic profiling (LC-MS) to track lipid peroxidation (ferroptosis) versus cytochrome c release (apoptosis). Compare results across cell lines with varying redox capacities (e.g., melanoma vs. breast cancer) to identify context-dependent effects .

Q. How can molecular docking studies improve understanding of this compound’s interaction with pyruvate kinase M2 (PKM2)?

  • Methodological Answer: Perform in silico docking using software like AutoDock Vina, focusing on PKM2’s allosteric binding pocket (PDB ID: 3GRF). Validate predictions with enzymatic assays measuring PKM2 activity inhibition. Correlate binding affinity (Kd) with cellular glycolysis rates (via lactate production assays) to confirm functional relevance .

Q. What methodologies address discrepancies in reported bioavailability of this compound across in vivo models?

  • Methodological Answer: Employ pharmacokinetic studies using LC-MS/MS to quantify plasma concentrations over time. Compare oral vs. intraperitoneal administration routes in rodent models. Adjust formulations (e.g., liposomal encapsulation) to enhance solubility. Cross-validate with tissue distribution studies and metallomics analysis to track nickel speciation .

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility when characterizing this compound’s redox properties?

  • Guidelines:

  • Standardize electrochemical setups (e.g., three-electrode system with Ag/AgCl reference).
  • Report scan rates and electrolyte compositions in cyclic voltammetry.
  • Include positive controls (e.g., ascorbic acid) and triplicate measurements.
  • Follow Beilstein Journal protocols for detailed experimental documentation .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s environmental toxicity?

  • Guidelines: Use PICO to define:

  • Population: Aquatic organisms (e.g., Daphnia magna).
  • Intervention: this compound exposure at EC50 concentrations.
  • Comparison: Baseline toxicity of free nickel ions.
  • Outcome: Mortality, oxidative stress biomarkers.
  • Apply FINER criteria to assess feasibility and relevance .

Q. Data Interpretation and Validation

Q. How can researchers resolve conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer: Contextualize results using cell-free assays (e.g., DPPH radical scavenging) versus cellular ROS assays (e.g., DCFH-DA). Consider concentration-dependent effects: low doses may scavenge radicals, while high doses induce oxidative stress via Fenton reactions with nickel. Use ESR spectroscopy to detect specific radical species .

Q. What steps validate the crystallographic data of this compound complexes against computational models?

  • Methodological Answer: Compare experimental bond lengths/angles from X-ray data with DFT-optimized structures (e.g., using Gaussian 09). Calculate root-mean-square deviations (RMSD) for geometric parameters. Validate electronic spectra via TD-DFT simulations .

Propriétés

IUPAC Name

2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSJTXUSOJUYHX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26NiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925985
Record name Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127796-52-5
Record name Nickel lapachol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nickel lapachol
Nickel lapachol
Nickel lapachol
Nickel lapachol
Nickel lapachol
Nickel lapachol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.